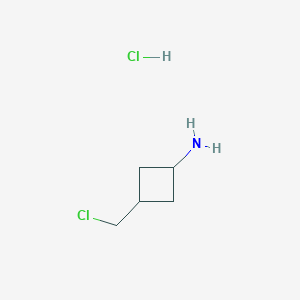

![molecular formula C18H20N2OS B2984929 3-异戊基-7-(对甲苯基)噻吩[3,2-d]嘧啶-4(3H)-酮 CAS No. 1207032-73-2](/img/structure/B2984929.png)

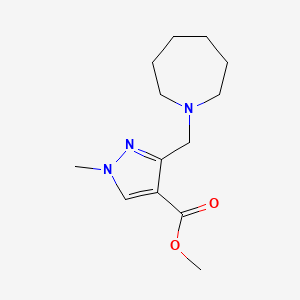

3-异戊基-7-(对甲苯基)噻吩[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thieno[3,2-d]pyrimidin-4-ones are a class of chemical compounds that have been studied for their potential medicinal properties . They are known to inhibit Cytochrome bd oxidase (Cyt-bd), which is an attractive drug target in Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-ones is characterized by a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-ones can undergo various chemical reactions depending on the functional groups present in the molecule. For instance, they can react with amines and potassium carbonate in a sealed vial heated to 100°C for 12 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4-ones can vary depending on the specific substituents on the molecule. Generally, these compounds are characterized by their NMR and mass spectrometry data .科学研究应用

合成方法

- 一步合成:噻吩并[2,3-d]嘧啶-4(3H)-酮,3-异戊基-7-(对甲苯基)噻吩[3,2-d]嘧啶-4(3H)-酮属于该类,可以通过催化四组分反应合成。这种方法提供了一种绿色的方法,具有步骤经济、催化剂负载量减少和易于纯化的特点,提高了此类药理学重要化合物的生产效率和可持续性 (Taoda Shi et al., 2018).

生物活性

细胞毒活性:噻吩并[2,3-d]嘧啶-4(3H)-酮已被评估其对各种癌细胞系的细胞毒活性,表明具有作为抗癌剂的潜力。例如,某些衍生物表现出细胞毒活性,量子化学计算提供了对其分子性质的见解,有助于理解其活性机制 (Z. Kökbudak et al., 2020).

抗菌和抗炎特性:一些噻吩并嘧啶衍生物,包括与3-异戊基-7-(对甲苯基)噻吩[3,2-d]嘧啶-4(3H)-酮结构相关的那些,已显示出显着的抗菌和抗炎活性。这表明它们有可能作为此类新治疗剂的先导 (M. Tolba et al., 2018).

作用机制

Target of Action

The primary target of 3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is Tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are critical for maintaining cell structure and facilitating cell division .

Mode of Action

This compound acts as a colchicine-binding site inhibitor (CBSI) . It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization . This disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest at the G2/M phase .

Biochemical Pathways

The inhibition of tubulin polymerization affects the cell cycle pathway . The compound induces G2/M phase arrest, preventing the cell from entering mitosis . This leads to apoptosis, or programmed cell death . Additionally, the compound exhibits dose-dependent inhibition of tumor cell migration and invasion .

Result of Action

The compound demonstrates potent antiproliferative activity against tumor cell lines . It inhibits colony formation of SKOV3 cells in vitro and overcomes P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) . The compound induces G2/M phase arrest and apoptosis in SKOV3 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. These factors can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells. For example, the presence of P-glycoprotein (P-gp) can lead to multidrug resistance (MDR), but this compound has been shown to overcome P-gp-mediated MDR .

未来方向

属性

IUPAC Name |

3-(3-methylbutyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-12(2)8-9-20-11-19-16-15(10-22-17(16)18(20)21)14-6-4-13(3)5-7-14/h4-7,10-12H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNLAQWSLMEPQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

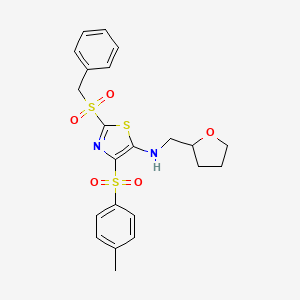

![3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2984847.png)

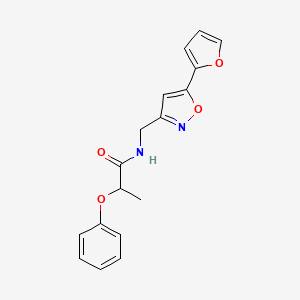

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2984848.png)

![2-[Tert-butyl(dimethyl)silyl]oxypentanal](/img/structure/B2984852.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2984853.png)

![(2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2984858.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2984862.png)